Lithocholic acid methyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H42O3 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17?,18-,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI Key |
YXZVCZUDUJEPPK-MYQJVMKHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification of Lithocholic Acid to Form Lithocholic Acid Methyl Ester
The conversion of the carboxylic acid functional group of lithocholic acid into a methyl ester is a fundamental transformation that alters the compound's physicochemical properties and serves as a crucial step in the synthesis of more complex derivatives. This esterification is commonly achieved through several methods, including classical acid catalysis and more modern enzymatic approaches.
Acid-Catalyzed Esterification Protocols
The most traditional and widely practiced method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com
The synthesis of this compound is frequently accomplished by reacting lithocholic acid with methanol (B129727) using a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this purpose. google.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. masterorganicchemistry.com
General procedures involve dissolving the bile acid in an excess of methanol and adding a catalytic amount of the acid. researchgate.net The reaction mixture is often heated under reflux for several hours to drive the equilibrium towards the ester product. For instance, one procedure involves heating a solution of lithocholic acid in methanol with concentrated sulfuric acid under reflux for 20 hours. Another approach describes the esterification of deoxycholic acid occurring over 24 hours at 25°C using concentrated sulfuric acid in methanol. google.com Milder acid catalysts such as p-toluenesulfonic acid and methanesulfonic acid have also been reported for the esterification of related bile acids. researchgate.netconicet.gov.ar Under optimized conditions, these acid-catalyzed methods can achieve high yields, often in the range of 85–92%.
| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Lithocholic Acid | Conc. H₂SO₄ | Methanol | Reflux (65-70°C) | 12-24 hours | 85-92% | |
| Deoxycholic Acid | Conc. H₂SO₄ | Methanol | 25°C | 24 hours | 95% | google.com |
| Cholic Acid | p-Toluenesulfonic Acid | Methanol | Not specified | Not specified | High purity | researchgate.net |
Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.comresearchgate.net To achieve high conversion rates, the equilibrium must be shifted toward the products. mdpi.com A key parameter for optimization is the molar ratio of the alcohol to the carboxylic acid. scispace.com Using a large excess of the alcohol reactant is a common strategy to drive the reaction to completion. masterorganicchemistry.com For the esterification of various carboxylic acids, a significant molar excess of methanol has been shown to be effective. mdpi.com Specifically for lithocholic acid, a 10:1 molar ratio of methanol to the acid is reported to ensure high conversion. This principle is consistent with studies on other long-chain acids, where a 10:1 methanol-to-acid ratio also resulted in high yields. mdpi.com For the esterification of 4-tert-butylbenzoic acid, an optimal methanol-to-acid molar ratio of 5:1 was identified. scispace.com
Alternative Chemical Synthesis Routes
Beyond direct acid-catalyzed esterification, this compound can be prepared via other chemical methods, often employing milder or different types of reagents. It also frequently serves as a key intermediate in multi-step syntheses. google.comresearchgate.netnih.gov
One significant alternative involves the use of diazomethane (B1218177) (CH₂N₂) or its derivatives. researchgate.net Diazomethane reacts with carboxylic acids under very mild conditions to produce methyl esters, with the only byproduct being nitrogen gas. libretexts.orglibretexts.org This method avoids the use of strong acids and high temperatures. researchgate.net A safer and commonly used alternative to diazomethane is (trimethylsilyl)diazomethane (TMSCHN₂). researchgate.netresearchgate.net The reaction is typically performed by adding an etheric solution of TMSCHN₂ to the carboxylic acid dissolved in a solvent mixture like toluene (B28343) and methanol at room temperature, proceeding almost quantitatively. researchgate.net
Another approach is the use of milder solid acid catalysts, such as p-toluenesulfonic acid, which can prevent the formation of byproducts associated with stronger mineral acids like sulfuric acid. researchgate.net
Furthermore, the synthesis of lithocholic acid itself or its complex derivatives can proceed via a pathway where the methyl ester is formed early on. For example, a synthetic route to lithocholic acid can start from deoxycholic acid, which is first protected by methyl esterification before undergoing a series of reactions including dehydration and hydrogenation. google.com Similarly, syntheses starting from plant-sourced materials like bisnoralcohol involve the formation of a methyl ester intermediate which is then further transformed. acs.orgnih.gov
| Reagent/Method | Conditions | Key Features | Reference |
|---|---|---|---|
| (Trimethylsilyl)diazomethane (TMSCHN₂) | Toluene/Methanol, Room Temperature | Mild, high yield, avoids strong acids. | researchgate.net |
| Diazomethane (CH₂N₂) | Ether/Methanol | Mild, instantaneous reaction, avoids strong acids but reagent is hazardous. | researchgate.netlibretexts.org |
| p-Toluenesulfonic Acid | Methanol | Milder solid acid catalyst, prevents byproducts. | researchgate.net |
| Intermediate in multi-step synthesis | Various (e.g., H₂SO₄/MeOH) | Ester is formed as a stable intermediate for further transformations. | google.comacs.org |
Enzymatic Esterification Approaches
Enzymatic methods provide a green chemistry alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net
Lipases are enzymes that can effectively catalyze esterification reactions. conicet.gov.ar The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the esterification of bile acids, including lithocholic acid, has been investigated. conicet.gov.arresearchgate.net These enzymatic reactions are highly regioselective and can produce esters in excellent yields. researchgate.net
Enzymatic esterification is typically performed under mild conditions, such as temperatures between 30-55°C, which helps to preserve the stereochemistry of sensitive functional groups like the 3α-hydroxyl group of lithocholic acid. researchgate.net The reaction parameters, including the choice of enzyme, solvent, temperature, and substrate ratios, are studied to optimize conversion. conicet.gov.arresearchgate.net For instance, lipase-catalyzed reactions on lithocholic acid have been shown to afford ester derivatives successfully. researchgate.net In one study, lipase was found to catalyze both the acetylation of the hydroxyl group and the esterification of the carboxylic acid in a one-pot reaction to yield ethyl lithocholate 3-acetate.
| Bile Acid | Enzyme | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Lithocholic Acid | Lipase | Not specified | 30-40°C | Esterification avoiding acidic environment. | |
| Cholic Acid | Candida antarctica Lipase B (CALB) | Ethanol | 40°C | 18% conversion to ethyl ester after 96h. | conicet.gov.ar |
| Deoxycholic, Chenodeoxycholic, Lithocholic Acids | Lipase | Various | Various | Ester derivatives obtained in very good to excellent yield. | researchgate.net |
Influence of Enzyme Source and Reaction Conditions
The enzymatic synthesis of this compound is a highly regioselective process, significantly influenced by the choice of enzyme and reaction conditions. Lipases, particularly from microbial sources, are commonly employed for the esterification of bile acids. springernature.comnih.gov Studies have shown that the source of the lipase and various reaction parameters play a crucial role in the efficiency of the synthesis. springernature.com
Research into the lipase-catalyzed esterification of various bile acids, including lithocholic acid, has demonstrated that enzymes from different microorganisms exhibit varying degrees of catalytic activity. springernature.comnih.gov For instance, lipases from Candida antarctica and Candida rugosa are frequently used. nih.gov The choice of solvent is also a critical factor, as it must solubilize both the hydrophobic bile acid and the more polar alcohol, while also maintaining the enzyme's activity. nih.gov Temperature and the molar ratio of the reactants are other key parameters that are optimized to achieve high yields. springernature.com
Table 1: Factors Influencing Enzymatic Synthesis of this compound
| Parameter | Influence on Synthesis |
|---|---|
| Enzyme Source | The type of lipase (e.g., from Candida antarctica, Candida rugosa) determines the catalytic efficiency and regioselectivity of the esterification. springernature.comnih.gov |
| Solvent | The solvent system must effectively dissolve both the bile acid and the alcohol without denaturing the enzyme. nih.gov |
| Temperature | Reaction temperature affects the rate of reaction and the stability of the enzyme. springernature.com |
| Substrate Ratio | The molar ratio of lithocholic acid to the alcohol (e.g., methanol) impacts the equilibrium of the esterification reaction. springernature.com |
Derivatization of this compound for Advanced Research
This compound serves as a versatile platform for creating novel molecules with potential applications in various fields, including medicinal chemistry. nih.govnih.gov Its structure allows for targeted modifications to produce a range of derivatives, such as ionic compounds, conjugates, and amphiphiles. nih.govmdpi.comscilit.com
Synthesis of Ionic and Hybrid Compounds
The introduction of ionic or hybrid functionalities to the this compound backbone can lead to compounds with unique physicochemical and biological properties. nih.govmdpi.comscilit.com
Pyrazole (B372694) Ionic Compound Synthesis
Researchers have successfully synthesized novel pyrazole ionic compounds starting from this compound. mdpi.comscilit.comdntb.gov.uaresearchgate.net This multi-step synthesis involves a series of chemical transformations. mdpi.comscilit.comresearchgate.net These newly synthesized compounds have been investigated for their potential as antitumor agents. nih.govmdpi.comscilit.comresearchgate.net
Imidazole (B134444) Moiety Integration
The integration of an imidazole group into the this compound structure has been explored to create new hybrid molecules. mdpi.com These synthetic routes can involve creating derivatives of lithocholic acid that are then reacted with imidazole-containing compounds. mdpi.com The resulting hybrid molecules have been shown to possess interesting biological activities, including the ability to induce apoptosis in cancer cell lines. mdpi.com
Formation of Conjugates and Amphiphiles
The inherent amphiphilic nature of lithocholic acid can be further exploited by forming conjugates and dimers, leading to molecules with altered self-assembly properties and potential for applications such as drug delivery.
Ester-Linked Dimerization via Condensation and Oxalyl Chloride
Ester-linked dimers of lithocholic acid have been synthesized by linking the hydroxyl groups of two steroid units. nih.gov One method involves using dicarboxylic acid chlorides, such as oxalyl chloride, as linking agents. nih.gove-bookshelf.de The reaction of methyl lithocholate with oxalyl chloride results in the formation of a bis(5β-cholan-24-oic acid methyl ester)-3α-yl oxalate (B1200264) dimer. nih.gov This dimerization creates a larger, more complex molecule with distinct properties compared to the monomeric form.
Stereochemical Modifications
The stereochemistry at the C3 position of the steroid nucleus can be inverted from the natural α-configuration to the β-configuration through a Mitsunobu reaction. This transformation is crucial for synthesizing diastereoisomers with potentially different biological activities. nih.gov The process typically involves treating the 3α-hydroxy group of this compound with a carboxylic acid, such as formic acid, in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). nih.gov This results in the formation of a 3β-formate ester, which is then hydrolyzed under basic conditions (e.g., KOH/MeOH) to yield the 3β-hydroxy derivative, isothis compound. nih.gov
This epimerization has been shown to dramatically alter the biological properties of lithocholic acid derivatives. For example, while a derivative with a C3α side chain can act as a proteasome activator, its C3β epimer can function as a proteasome inhibitor. nih.gov
The synthesis of 3-β-amino-lithocholic acid methyl ester can be achieved from the 3-α-hydroxy precursor through a series of chemical transformations. nih.gov One route involves the conversion of the 3-α-hydroxy group to the 3-β-amino group via a Mitsunobu reaction, which confirms the configuration of the C3 isomers. nih.gov
An alternative method starts with the oxidation of lithocholic acid at the C3 position to give the 3-keto derivative. nih.gov This ketone can then be subjected to reductive amination. For instance, heating the 3-keto intermediate in formamide (B127407) can produce a mixture of 3α- and 3β-formylamino-substituted derivatives. nih.gov These isomers can be separated based on their differential solubility. nih.gov Subsequent hydrolysis of the formyl group yields the corresponding amino derivatives. nih.gov Specifically, treatment of the separated 3β-formylamino intermediate with methanol and hydrochloric acid under reflux affords the 3-β-amino-lithocholic acid methyl ester. nih.gov
Selective Oxidation of this compound Derivatives
Selective oxidation of the hydroxyl group at the C3 position of this compound is a key transformation to produce 3-keto derivatives, which are valuable intermediates for further modifications. scienceopen.com Various oxidizing agents and conditions can be employed to achieve this transformation.
One common method involves the use of Jones reagent (chromium trioxide in sulfuric acid). nih.gov However, other more selective methods have been developed. For example, oxidation can be carried out using silver carbonate (Ag2CO3) impregnated on Celite in boiling toluene. scienceopen.comfrontiersin.org This method is noted for its selectivity for the C3 hydroxyl group. scienceopen.comfrontiersin.org
Enzymatic oxidation offers a high degree of regioselectivity and stereoselectivity. google.comepo.org Hydroxysteroid dehydrogenases (HSDHs) can be used to selectively oxidize specific hydroxyl groups on the steroid nucleus without the need for protecting groups. google.comepo.org For instance, a 3α-hydroxysteroid dehydrogenase can catalyze the oxidation of the 3α-hydroxyl group of this compound to the corresponding 3-keto derivative. nih.gov These enzymatic reactions often employ a cofactor regeneration system to make the process more economical. google.comepo.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Chloroacetyl chloride |
| Potassium carbonate |
| Ethyl acetate (B1210297) |
| Piperazine (B1678402) |
| Morpholine (B109124) |
| Thiomorpholine (B91149) |
| LCA-PPZ |
| LCA-MOR |
| LCA-TMOR |
| Cholesterol |
| Cholestanol |
| 2,6-bis(azidomethyl)pyridine |
| 1,3,5-tris(azidomethyl)benzene |
| Copper(II) sulfate (B86663) |
| Sodium ascorbate |
| Diethyl azodicarboxylate (DEAD) |
| Triphenylphosphine |
| Formic acid |
| Potassium hydroxide |
| Methanol |
| Isothis compound |
| Formamide |
| Hydrochloric acid |
| 3-β-Amino-lithocholic acid methyl ester |
| 3-keto-lithocholic acid methyl ester |
| Jones reagent |
| Silver carbonate |
| Toluene |
Metabolic Research of Lithocholic Acid Methyl Ester
Endogenous Metabolic Pathways
Following its formation from the hydrolysis of lithocholic acid methyl ester, lithocholic acid undergoes extensive metabolism within the liver. These endogenous pathways are crucial for detoxifying this hydrophobic and potentially cholestatic bile acid.
Hepatic Transformations of the Compound
The liver employs a series of enzymatic reactions to modify the structure of lithocholic acid, enhancing its hydrophilicity.
Hydroxylation is a primary phase I metabolic reaction for lithocholic acid, catalyzed by various cytochrome P450 (CYP) enzymes. This process introduces additional hydroxyl groups onto the steroid nucleus, significantly altering the physicochemical properties of the molecule. In humans, CYP3A4 is a key enzyme involved in the 6α-hydroxylation of lithocholic acid. In rodent models, other CYP isoforms, such as those from the CYP2C and CYP3A families, have been shown to catalyze both 6α- and 6β-hydroxylation. The addition of these hydroxyl groups leads to the formation of dihydroxy and trihydroxy bile acids, which are less toxic and more readily excreted than the parent monohydroxy lithocholic acid.
| Original Compound | Key Enzyme(s) | Major Hydroxylated Metabolite(s) |
| Lithocholic Acid | CYP3A4 (Human) | Hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) |
| Lithocholic Acid | CYP2C, CYP3A (Rat) | Murideoxycholic acid (3α,6β-dihydroxy-5β-cholan-24-oic acid) |
Following hydroxylation, or in some cases directly, lithocholic acid undergoes phase II conjugation reactions. These processes further increase the water solubility of the molecule. The principal conjugation pathways for lithocholic acid are sulfation and glucuronidation.
Sulfation at the 3α-hydroxyl group is a major detoxification pathway for lithocholic acid in humans. This reaction is catalyzed by sulfotransferase enzymes, particularly SULT2A1. The resulting sulfated lithocholic acid is more water-soluble and can be efficiently eliminated in bile and urine.
Glucuronidation, the conjugation with glucuronic acid, also occurs at the 3α-hydroxyl group. This process is mediated by UDP-glucuronosyltransferases (UGTs). While it is a detoxification pathway, it is generally considered to be a less prominent route for lithocholic acid metabolism in humans compared to sulfation. Additionally, lithocholic acid can be conjugated with amino acids, such as taurine (B1682933) or glycine, at the C-24 carboxylic acid position. However, as this compound has a methyl group at this position, hydrolysis is a prerequisite for amino acid conjugation.
| Conjugation Pathway | Key Enzyme(s) | Resulting Conjugate |
| Sulfation | SULT2A1 | Lithocholic acid 3-O-sulfate |
| Glucuronidation | UGTs | Lithocholic acid 3-O-glucuronide |
| Amino Acid Conjugation (of LCA) | BAAT | Glycolithocholic acid, Taurolithocholic acid |
Xenobiotic Metabolism Considerations
The metabolism of lithocholic acid, and by extension its methyl ester following hydrolysis, is handled by the body's general xenobiotic-metabolizing machinery.
Enzyme Systems Involved in Biotransformation
The biotransformation of lithocholic acid involves a coordinated effort of several enzyme systems.
Carboxylesterases : These enzymes are responsible for the initial and rate-limiting step in the metabolism of this compound, which is its hydrolysis to lithocholic acid.
Cytochrome P450 (CYP) Superfamily : As mentioned, CYP enzymes, particularly CYP3A4 in humans, are crucial for the phase I hydroxylation of lithocholic acid. The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs or xenobiotics that can act as inducers or inhibitors.
Sulfotransferases (SULTs) : SULT2A1 is the primary enzyme responsible for the sulfation of lithocholic acid, a key detoxification reaction.
UDP-glucuronosyltransferases (UGTs) : Various UGT isoforms can catalyze the glucuronidation of lithocholic acid.
Methodologies for Tracing Metabolic Fate
The elucidation of the metabolic pathways of lithocholic acid and its derivatives relies on a variety of sophisticated analytical techniques. These methods are essential for the separation, identification, and quantification of the parent compound and its metabolites in biological matrices such as bile, urine, feces, and plasma.
A common approach involves the administration of a labeled version of the compound of interest, for instance, using stable isotopes like ¹³C or ¹⁴C. This allows for the tracking of the compound and its metabolites through the body.
The primary analytical platforms used in these studies include:
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for the analysis of bile acids. Prior to analysis, the bile acids are typically derivatized, often by methylation of the carboxyl group and acetylation or trimethylsilylation of the hydroxyl groups, to increase their volatility. GC-MS provides excellent chromatographic separation and detailed structural information from the mass spectra, enabling the identification of different hydroxylated and conjugated metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS has become the predominant method for bile acid analysis due to its high sensitivity and specificity, and its ability to analyze conjugated bile acids without the need for derivatization. Reversed-phase liquid chromatography is commonly used to separate the various bile acid species, which are then detected and quantified by a mass spectrometer. Tandem mass spectrometry (MS/MS) can provide further structural information for metabolite identification.
These analytical methodologies are crucial for constructing a comprehensive picture of the metabolic fate of this compound, from its initial hydrolysis to the subsequent transformations of the resulting lithocholic acid.
Application of Isotopic Labeling (e.g., ³H-labeled Derivatives)
The use of isotopic labeling is a cornerstone in metabolic research, allowing for the precise tracking of compounds and their transformation products within biological systems. While extensive research has utilized isotopically labeled lithocholic acid to elucidate its metabolic pathways, direct studies on the metabolic fate of this compound using isotopic tracers are not prominently available in the reviewed scientific literature.
However, the principles of isotopic labeling and the metabolic pathways established for the parent compound, lithocholic acid, provide a foundational understanding. In a notable study investigating the metabolism of lithocholic acid in rats, [3β-³H]lithocholic acid was administered to trace its biotransformation. nih.gov This research identified several key metabolites, demonstrating the utility of tritium (B154650) (³H) labeling in metabolic studies. nih.gov
One of the critical steps in the analysis of metabolites from such studies involves derivatization to enhance analytical detection and identification. For instance, a major metabolite of lithocholic acid was derivatized to its methyl ester acetate (B1210297) form to facilitate its positive identification using proton nuclear magnetic resonance. nih.gov This highlights the role of methyl esters in the analytical phase of metabolic research, though it does not describe a study commencing with an isotopically labeled methyl ester.
Research has also detailed methods for the synthesis of tritium-labeled bile acids. researchgate.net One such method involves the use of a 3-keto bile acid methyl ester as a precursor. researchgate.net This precursor undergoes an exchange reaction with tritium atoms, followed by reduction to produce a ³H-labeled bile acid ester. researchgate.net This synthetic pathway underscores the chemical manipulations involving methyl esters in the preparation of isotopically labeled compounds for metabolic research.
The table below summarizes the key metabolites identified in studies using ³H-labeled lithocholic acid, the parent compound of this compound. While these are not direct metabolites of the methyl ester, they represent the primary transformation products of the core lithocholic acid structure.
Table 1: Biliary Metabolites Identified Following Administration of [3β-³H]Lithocholic Acid in Rats
| Labeled Peak | Identified Metabolite(s) after Deconjugation |
|---|---|
| First Two Peaks (Combined) | Murideoxycholic acid, β-Muricholic acid |
| Third Peak | Taurolithocholic acid |
Further research focusing specifically on the in vivo administration of isotopically labeled this compound is necessary to definitively map its unique metabolic fate and determine the extent to which its metabolism may differ from that of lithocholic acid.
Molecular and Cellular Mechanisms of Action in Preclinical Models
Receptor Agonism and Antagonism
Lithocholic acid methyl ester (LCME) and its parent compound, lithocholic acid (LCA), exert their biological effects through interactions with various receptors, functioning as either agonists or antagonists to modulate cellular signaling. These interactions have been primarily characterized in preclinical models, providing insights into their potential physiological and pathophysiological roles.
While direct studies on this compound's interaction with TGR5 are limited, extensive research has focused on its parent compound, Lithocholic acid (LCA). LCA is a known potent agonist for the G protein-coupled bile acid receptor 1 (TGR5), also known as Gpbar1. nih.govnih.gov Activation of TGR5 by LCA has been demonstrated to initiate a cascade of intracellular signaling events.
In preclinical studies, the administration of LCA to wild-type mice resulted in an increase in gallbladder volume, an effect that was absent in TGR5 knockout mice, indicating that this physiological response is TGR5-dependent. nih.gov Mechanistically, TGR5 activation has been shown to increase intracellular cyclic AMP (cAMP) concentrations. nih.gov This elevation in cAMP can, in turn, lead to the relaxation of smooth muscle tissue. nih.gov
The agonistic activity of LCA on TGR5 is not limited to the gallbladder. In the gastrointestinal tract, TGR5 activation on smooth muscle has been shown to inhibit the RhoA/Rho kinase pathway, a key regulator of smooth muscle contraction. This inhibition is mediated through both cAMP/Epac-dependent and cAMP/PKA-dependent mechanisms, ultimately leading to smooth muscle relaxation. nih.gov These findings highlight the significant role of the LCA-TGR5 signaling axis in regulating gastrointestinal motility.
Table 1: Preclinical Findings on TGR5 Activation by Lithocholic Acid
| Model System | Key Findings | Reference |
|---|---|---|
| Wild-type and Tgr5-/- mice | LCA administration increased gallbladder volume in wild-type but not Tgr5-/- mice. | nih.gov |
| Gallbladder tissue (ex vivo) | TGR5 activation by LCA increased cAMP concentrations and caused smooth muscle relaxation. | nih.gov |
| Gastric smooth muscle cells | TGR5 activation by oleanolic acid (a TGR5 agonist) induced smooth muscle relaxation via inhibition of the RhoA/Rho kinase pathway through both Epac and PKA signaling. | nih.gov |
This compound and its parent compound modulate the activity of several nuclear receptors, playing a crucial role in the regulation of gene expression involved in various metabolic and inflammatory pathways.
This compound has been identified as a novel antagonist of the Vitamin D Receptor (VDR). nih.gov In biochemical assays, LCME was found to inhibit the recruitment of the steroid receptor coactivator 1 (SRC1) to the VDR with a half-maximal inhibitory concentration (IC50) of 15.1 ± 5.12 μM. nih.gov This antagonistic activity is more potent than its corresponding carboxylic acid, lithocholic acid. nih.gov
In contrast, the parent compound, lithocholic acid (LCA), is recognized as a physiological ligand for VDR, although it is a much weaker agonist compared to the active form of vitamin D, 1α,25-dihydroxyvitamin D3. nih.govmdpi.com However, certain synthetic derivatives of LCA, such as LCA acetate (B1210297) and LCA propionate, have been shown to be potent VDR agonists, effectively inducing the expression of VDR target genes without causing hypercalcemia in vivo. nih.gov
Table 2: VDR Ligand Activity of this compound and Related Compounds
| Compound | Activity | Assay | IC50/EC50 | Reference |
|---|---|---|---|---|
| This compound (LCME) | VDR Antagonist | VDR–SRC1 recruitment | 15.1 ± 5.12 μM | nih.gov |
| Lithocholic acid (LCA) | VDR Agonist | VDR-mediated transcription | - | nih.govmdpi.com |
| LCA Acetate | Potent VDR Agonist | VDR target gene expression | - | nih.gov |
| LCA Propionate | Selective VDR Agonist | VDR target gene expression | - | nih.gov |
While direct evidence for this compound's interaction with the Pregnane (B1235032) X Receptor (PXR) is not extensively detailed in the provided literature, its parent compound, Lithocholic acid (LCA), is a known activator of PXR. nih.govnih.gov PXR is a nuclear receptor that plays a critical role in sensing foreign chemicals and regulating the expression of genes involved in their metabolism and detoxification. nih.gov
In preclinical models, activation of PXR by LCA has been shown to protect against LCA-induced liver toxicity. nih.gov This protective effect is mediated by the PXR-dependent regulation of genes involved in bile acid biosynthesis, transport, and metabolism. nih.gov For instance, PXR activation leads to the repression of Cyp7a1, an enzyme involved in bile acid synthesis, and the induction of Oatp2 and Cyp3a, which are involved in bile acid uptake and metabolism. nih.gov
Studies using PXR-null mice have demonstrated the essential role of PXR in mediating the protective effects against LCA-induced liver damage. nih.gov Furthermore, research in models of ulcerative colitis has shown that LCA can ameliorate colitis symptoms by activating PXR, which in turn inhibits the TLR4-mediated NF-κB/NLRP3 inflammasome activation pathway. nih.gov
Table 3: Preclinical Evidence of PXR Activation by Lithocholic Acid
| Model System | Key Findings | Reference |
|---|---|---|
| Wild-type and PXR-/- mice | PXR activation by LCA protects against LCA-induced liver damage. | nih.gov |
| Mouse liver | PXR activation by LCA represses Cyp7a1 and induces Oatp2 and Cyp3a expression. | nih.gov |
| Dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice | LCA administration alleviates colitis symptoms via PXR activation and subsequent inhibition of the TLR4/NF-κB/NLRP3 signaling pathway. | nih.gov |
Information specifically detailing the interaction of this compound with the Farnesoid X Receptor (FXR) is limited. However, its parent compound, Lithocholic acid (LCA), has been characterized as an FXR antagonist with partial agonist activity. nih.gov FXR is a key nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis. nih.gov
In in vitro co-activator association assays, LCA was shown to decrease the activation of FXR induced by the potent FXR agonist GW4064, with an IC50 of 1 micromolar. nih.gov In HepG2 cells, a human liver cell line, LCA also effectively antagonized the GW4064-enhanced transactivation of FXR. nih.gov This antagonistic activity of LCA on FXR has been linked to the downregulation of the Bile Salt Export Pump (BSEP), a major bile acid transporter in the liver. nih.gov The reduction in BSEP expression by LCA is thought to contribute to its cholestatic and toxic effects in animal models. nih.gov
Table 4: Farnesoid X Receptor (FXR) Modulation by Lithocholic Acid
| Assay System | Activity | Key Findings | IC50 | Reference |
|---|---|---|---|---|
| In vitro co-activator association assay | Antagonist | Decreased GW4064-induced FXR activation. | 1 μM | nih.gov |
| HepG2 cells | Antagonist | Antagonized GW4064-enhanced FXR transactivation. | - | nih.gov |
| Primary human hepatocytes and HepG2 cells | - | Strongly decreased Bile Salt Export Pump (BSEP) expression. | - | nih.gov |
Nuclear Receptor Modulation
Cellular Signaling Pathway Modulation
The biological activities of this compound and its parent compound, Lithocholic acid (LCA), are mediated through the modulation of various intracellular signaling pathways. While specific studies on the methyl ester are not as prevalent, research on LCA provides significant insights into these mechanisms.
LCA has been shown to activate the mTOR signaling pathway. nih.gov In studies on human placenta trophoblast cells, LCA treatment led to an increase in the phosphorylation of key components of the mTOR pathway, including pS6K1(T389), pS6(S235/236), and pAkt(S473). nih.gov This activation of mTOR signaling by LCA was also linked to the induction of endoplasmic reticulum (ER) stress, as evidenced by the increased expression of IRE1α and BiP. nih.gov
Furthermore, in the context of colorectal cancer cells, LCA has been found to stimulate the expression of microRNA-21 (miR21). mdpi.com This upregulation of miR21 is mediated through the Erk1/2 and STAT3 signaling pathways. mdpi.com The increased levels of miR21, in turn, lead to the inhibition of PTEN (Phosphatase and Tensin Homolog), a tumor suppressor protein, and subsequent activation of the PI3K/AKT signaling pathway, which promotes cell proliferation. mdpi.com
In the context of the gut-liver axis, LCA's activation of TGR5 in intestinal epithelial cells stimulates the cAMP-D2 signaling pathway, which is involved in promoting energy expenditure. frontiersin.org Additionally, LCA-mediated activation of PXR can lead to the transcriptional activation of Fibroblast Growth Factor 19 (FGF19), a hormone involved in regulating bile acid synthesis. frontiersin.org
Table 5: Cellular Signaling Pathways Modulated by Lithocholic Acid
| Signaling Pathway | Cellular Context | Key Effects | Reference |
|---|---|---|---|
| mTOR signaling | Human placenta trophoblast cells | Increased phosphorylation of pS6K1, pS6, and pAkt; induction of ER stress. | nih.gov |
| Erk1/2 and STAT3 signaling | Colorectal cancer cells | Upregulation of miR21, leading to PTEN inhibition and PI3K/AKT activation. | mdpi.com |
| cAMP-D2 signaling | Intestinal epithelial cells | Promotion of energy expenditure. | frontiersin.org |
| PXR-mediated transcription | Intestinal cells | Activation of FGF19 transcription. | frontiersin.org |
Influence on Mitochondrial Dynamics and Metabolism
Derivatives of this compound have been shown to exert significant influence on mitochondrial functions in preclinical studies. nih.govnih.gov Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction is implicated in various pathologies. nih.govresearchgate.net The effects of these compounds on mitochondrial bioenergetics are a key area of investigation, with research demonstrating that various bile acids can alter mitochondrial functions, including respiration and membrane potential. nih.gov
The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is generated by the electron transport chain. nih.govmdpi.com A collapse in MMP is a key event in the initiation of the intrinsic pathway of apoptosis. mdpi.comsemanticscholar.org Studies on ionic compounds synthesized from this compound have demonstrated their capacity to induce changes in mitochondrial potential. nih.govnih.gov These derivatives have been shown to cause a dose-dependent membrane depolarization when added to energized mitochondria. nih.gov This dissipation of the mitochondrial membrane potential is a crucial step that often precedes the release of pro-apoptotic factors from the mitochondria. mdpi.comsemanticscholar.org
Reactive oxygen species (ROS) are metabolic byproducts generated primarily during mitochondrial respiration. nih.govmdpi.com While they play roles in cell signaling, an excess of ROS can lead to oxidative stress, causing damage to DNA, lipids, and proteins, and can trigger apoptosis. nih.govmdpi.com Research has shown that lithocholic acid can induce oxidative and nitrosative stress by decreasing the expression of the antioxidant transcription factor NRF2 and inducing inducible nitric oxide synthase (iNOS). nih.gov Furthermore, ionic derivatives of this compound have been evaluated for their ability to induce the accumulation of ROS in mitochondria, linking them to the stimulation of oxidative processes that can lead to cell death. nih.govnih.gov
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the initiation of the apoptotic cascade. mdpi.comresearchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death. mdpi.comsemanticscholar.org Preclinical studies have shown that ionic compounds and hybrid molecules derived from this compound induce the release of cytochrome c into the cytoplasm, thereby initiating mitochondrial-mediated apoptosis. nih.govmdpi.com This release is a direct consequence of the disruption of the mitochondrial outer membrane, which is often preceded by the alterations in membrane potential and increased ROS production. nih.govmdpi.com
Gene Expression Regulation
Lithocholic acid and its derivatives can modulate the expression of various genes through interactions with nuclear receptors and other signaling pathways. For instance, lithocholic acid has been shown to be an antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. frontiersin.org One study demonstrated that an LCA derivative, (E)-7-Ethylidene-lithocholic Acid (7-ELCA), significantly suppressed the FXR-agonist-induced expression of key target genes like BSEP and SHP in human hepatocytes. frontiersin.org Furthermore, LCA can influence inflammatory and angiogenic processes by regulating gene expression. In human colorectal cancer cells, LCA was found to induce the expression of Interleukin-8 (IL-8), a pro-angiogenic chemokine, by activating the Erk1/2 MAPK pathway and suppressing STAT3 phosphorylation. nih.gov LCA also exerts effects through other receptors like the vitamin D receptor (VDR) and the constitutive androstane (B1237026) receptor (CAR), which are involved in a wide range of cellular processes. nih.govfrontiersin.org
| Receptor/Pathway | Effect of LCA or Derivative | Target Gene/Process | Cell Model |
| Farnesoid X Receptor (FXR) | Antagonism by 7-ELCA | BSEP, SHP expression | Human Hepatocytes |
| Erk1/2 MAPK / STAT3 | Activation / Suppression by LCA | IL-8 expression, Angiogenesis | HCT116 Colorectal Cancer Cells |
| Vitamin D Receptor (VDR) | Activation by LCA | Intestinal barrier function | In vitro models |
| Constitutive Androstane Receptor (CAR) | Activation by LCA | Cellular metabolism, detoxification | In vivo and in vitro models |
Proteasome System Modulation
The proteasome is a large protein complex responsible for the degradation of damaged or unnecessary proteins, playing a critical role in maintaining cellular homeostasis. nih.gov Dysfunction of the proteasome system is linked to neurodegenerative diseases and cancer. nih.gov Lithocholic acid derivatives have been investigated as modulators of this system. Certain derivatives of this compound have been identified as proteasome activators. For example, 3α-O-pimeloyl-lithocholic acid methyl ester was found to activate the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome. nih.gov In contrast, other modifications to the lithocholic acid scaffold have yielded potent non-competitive inhibitors of the proteasome. nih.gov These findings indicate that the this compound structure can be chemically modified to either enhance or inhibit proteasome activity, highlighting its potential as a scaffold for developing specific modulators of this crucial cellular machinery. nih.govnih.gov
| Lithocholic Acid Derivative | Effect on Proteasome | Type of Modulation |
| 3α-O-pimeloyl-lithocholic acid methyl ester | Activation | Activator of chymotrypsin-like, trypsin-like, and caspase-like activities |
| Phenylene diacetic acid hemiester derivative of LCA | Inhibition | Non-competitive inhibitor |
Activation of Chymotrypsin-like Proteasome Activity
Studies have identified 3α-O-pimeloyl-lithocholic acid methyl ester as an activator of the 20S proteasome's chymotrypsin-like activity. nih.govnih.govbohrium.com The 20S proteasome contains the catalytic core of the proteasome machinery and possesses three main types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity is considered a rate-limiting step in the degradation of many proteins.
In in vitro assays using purified human 20S proteasome, 3α-O-pimeloyl-lithocholic acid methyl ester was found to enhance the chymotrypsin-like activity with a median effective concentration (EC50) of 7.8 µM. nih.gov This compound also demonstrated activation of the trypsin-like and caspase-like activities, with EC50 values of 8.6 µM and 11 µM, respectively. nih.gov The structural features of the molecule, specifically the pimeloyl group at the 3α-position and the methyl ester at the C24 position, were found to be critical for this activating effect. nih.govnih.govbohrium.com An isosteric modification of the C3 ester linkage to an amide linkage resulted in a compound with approximately two-fold increased potency in activating the chymotrypsin-like activity, exhibiting an EC50 of 4.3 µM. nih.gov Conversely, removal of the C24 methyl ester or its replacement with a methylamide group led to a complete loss of proteasome-activating capability. nih.govnih.govbohrium.com
| Compound | EC50 for Chymotrypsin-like Activity (µM) | EC50 for Trypsin-like Activity (µM) | EC50 for Caspase-like Activity (µM) |
|---|---|---|---|
| 3α-O-pimeloyl-lithocholic acid methyl ester | 7.8 | 8.6 | 11 |
| Isosteric isomer (amide linkage at C3) | 4.3 | Not Reported | Not Reported |
Antagonism of Amyloid-β Inhibitory Effects on Proteasome
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides, which can form aggregates that inhibit proteasome function. nih.gov This impairment of the cell's protein clearance machinery is thought to contribute to the neurodegeneration observed in the disease. nih.gov
Preclinical research has shown that 3α-O-pimeloyl-lithocholic acid methyl ester can counteract the inhibitory effects of Aβ on the proteasome. nih.govnih.govbohrium.com Unlike the endogenous proteasome activator PA28, the proteasome activated by this lithocholic acid derivative was not inhibited by Aβ. nih.govnih.govbohrium.com In experimental settings where Aβ₁₋₄₂ was shown to inhibit PA28-activated proteasome activity by over 90%, it had no inhibitory effect on the proteasome activated by 3α-O-pimeloyl-lithocholic acid methyl ester at concentrations ranging from 1.1 to 30 μg/mL. nih.gov
Furthermore, this compound was observed to potently antagonize the inhibitory action of Aβ on the proteasome. nih.govnih.govbohrium.com It was capable of completely reversing the inhibitory effect of Aβ₁₋₄₂ on proteasomes that were activated by PA28. nih.gov This suggests that 3α-O-pimeloyl-lithocholic acid methyl ester has the potential to rescue proteasome function from the detrimental effects of Aβ, thereby restoring the cell's capacity for protein degradation. nih.gov
Preclinical Biological Activity Studies
Anti-Tumor Activity in In Vitro Cell Line Models
Derivatives of lithocholic acid have demonstrated notable anti-tumor effects in various cancer cell line models. These effects are mediated through several mechanisms, including direct cytotoxicity, induction of programmed cell death, and interference with essential cellular machinery.
The cytotoxic potential of lithocholic acid (LCA) and its derivatives has been evaluated against a range of human cancer cell lines. Studies have shown that modifications to the LCA structure can significantly enhance its anti-proliferative action. researchgate.net
For instance, a series of cationic amphiphiles synthesized from lithocholic acid methyl ester were tested for their cytotoxic effects on human colon cancer cell lines (HCT-8, HCT-116, and DLD-1). The introduction of different charged head groups influenced the compound's cytotoxicity. A derivative with a piperidine (B6355638) head group (LCA-PIP1) was found to be approximately 10 times more cytotoxic than its precursor, lithocholic acid. rsc.org In contrast, modifications with piperazine (B1678402) (LCA-PPZ1), morpholine (B109124) (LCA-MOR1), and thiomorpholine (B91149) (LCA-TMOR1) were not effective in enhancing cytotoxicity. rsc.org
Another study synthesized a series of amide derivatives of LCA and tested their activity against MCF-7 (human breast adenocarcinoma) and the multi-drug resistant MCF-7/ADR cell lines. Several of these derivatives showed significantly higher anti-tumor activity than the parent LCA molecule. nih.gov For the MCF-7 cell line, the most potent derivative exhibited a 20-fold higher activity, while for the MCF-7/ADR line, the most potent compound was 22-fold more active than LCA. nih.gov
Ionic compounds derived from this compound have also been assessed for their cytotoxic activity against Jurkat (T-cell leukemia), K562 (myelogenous leukemia), A549 (lung carcinoma), and non-cancerous HEK293 (human embryonic kidney) cell lines. The Jurkat cell line was found to be the most sensitive to these compounds, while the HEK293 cells showed the highest resistance, indicating some selectivity. mdpi.com
Table 1: Cytotoxicity of Selected Lithocholic Acid Derivatives in Colon Cancer Cell Lines Data extracted from a study on lithocholic acid amphiphiles. rsc.org
| Compound | Cell Line | Cytotoxicity Enhancement (vs. LCA) |
| LCA-AMM1 | HCT-8, HCT-116, DLD-1 | 3-6 fold |
| LCA-PIP1 | HCT-8, HCT-116, DLD-1 | ~10 fold |
| LCA-PPZ1 | HCT-8, HCT-116, DLD-1 | Not effective |
| LCA-MOR1 | HCT-8, HCT-116, DLD-1 | Not effective |
A primary mechanism behind the anti-tumor activity of lithocholic acid derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Synthetic bile acids have been shown to induce apoptosis in various human cancer cells, including prostate, breast, and leukemia cell lines. nih.govnih.gov
In studies involving Jurkat cells, ionic compounds and hybrid molecules based on lithocholic acid were demonstrated to be efficient apoptosis inducers. researchgate.netmdpi.com The apoptotic process induced by LCA derivatives often involves the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.govnih.gov For example, in PC-3 prostate cancer cells, LCA induced the extrinsic apoptosis pathway, leading to the activation of caspase-3 and caspase-8. nih.gov The treatment of colon cancer cells with the derivative LCA-PIP1 was shown to induce apoptosis by causing the cleavage of caspases. rsc.org
In addition to apoptosis, these compounds can modulate the cell cycle. mdpi.com Synthetic derivatives of bile acids have been observed to cause G1 phase arrest in the cell cycle of HT29 colon cancer cells. nih.gov In human breast and prostate cancer cells, the growth inhibition and apoptosis induced by synthetic bile acids were associated with the up-regulation of Bax (a pro-apoptotic protein) and p21 (a cell cycle inhibitor). nih.gov
Mitochondria play a crucial role in apoptosis, and lithocholic acid derivatives have been shown to affect mitochondrial function. mdpi.com Studies have demonstrated that these compounds can penetrate the mitochondrial membrane and act as "soft dissociators" of the mitochondrial potential, affecting redox processes. mdpi.com This disruption of the mitochondrial membrane potential is a key step in the intrinsic pathway of apoptosis. nih.gov
Ionic compounds synthesized from this compound were found to dissociate the mitochondrial potential and induce the production of reactive oxygen species (ROS) in mitochondria. mdpi.com Similarly, LCA treatment of pancreatic adenocarcinoma cells was shown to induce total and ATP-linked mitochondrial oxidation and fatty acid oxidation. researchgate.netnih.gov
The toxicity of bile acids has been linked to their effects on the electron transport chain. Lithocholate, in particular, has been found to inhibit Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase) of the electron transport chain in isolated rat liver mitochondria. nih.gov Oxidative phosphorylation is a metabolic pathway that uses the energy released by the oxidation of nutrients to produce ATP. wikipedia.org The inhibition of electron transport chain complexes disrupts this process, leading to cellular dysfunction and death.
Human topoisomerase I is an essential enzyme involved in DNA replication and transcription, making it a key target for cancer chemotherapy. mdpi.com Novel hybrid molecules synthesized from lithocholic acid have been found to exhibit extremely high inhibitory activity against human topoisomerase I. researchgate.net The activity of these derivatives was reported to be 2 to 4 times higher than that of camptothecin, a well-known topoisomerase I inhibitor. researchgate.net
Hepatic System Modulation in Animal Models
Lithocholic acid is known to be hepatotoxic and is used in animal models to induce cholestatic liver injury, which is characterized by the impairment of bile flow. nih.govnih.govfrontiersin.org However, studies have also investigated interventions that can protect against this LCA-induced toxicity.
In mouse models, feeding a diet supplemented with lithocholic acid leads to significant liver injury, including bile infarcts, destructive cholangitis (inflammation of the bile ducts), and the infiltration of inflammatory cells such as neutrophils and monocytes. nih.govfrontiersin.org This histological damage is accompanied by an increase in biochemical markers of liver damage. frontiersin.org
Studies have shown that co-treatment with certain compounds can ameliorate this LCA-induced liver damage. For example, Glycyrrhetinic acid was found to significantly attenuate the multiple necrotic foci and inflammatory cell infiltration caused by LCA in mice. frontiersin.org This protective effect was confirmed by a reduction in liver damage markers. frontiersin.org Similarly, Pregnenolone-16α-carbonitrile (PCN), a potent agonist of the pregnane (B1235032) X receptor, has been reported to ameliorate LCA-induced cholestasis and hepatotoxicity by inducing enzymes that detoxify and increase the excretion of LCA. frontiersin.org
Table 2: Effects of Lithocholic Acid in Animal Models of Liver Injury Summary of findings from various studies on LCA-induced hepatotoxicity.
| Animal Model | Key Pathological Findings | Protective Agents Studied |
| Mouse | Bile infarcts, destructive cholangitis, periductal fibrosis, inflammatory cell infiltration. nih.govfrontiersin.org | Glycyrrhetinic acid, Pregnenolone-16α-carbonitrile (PCN). frontiersin.org |
| Mouse | Decreased serum lysophosphatidylcholine (B164491) and sphingomyelin; increased hepatic ceramide. nih.gov | Not specified |
| Mouse | Segmental bile duct obstruction. nih.govfrontiersin.org | Not specified |
Role in Chemically Induced Cholestasis Models
There is no direct evidence in the reviewed literature of this compound being used to induce cholestasis in preclinical models. In contrast, its parent compound, lithocholic acid (LCA), is well-established as a substance used to create experimental models of cholestatic liver injury. nih.govnih.govfrontiersin.org Administration of LCA to rodents is a common method to induce a condition that mimics human cholestasis, characterized by bile infarcts, destructive cholangitis, and periductal fibrosis. nih.gov Studies comparing different chemical inducers of cholestasis, such as α-naphthylisothiocyanate (ANIT) and LCA, have found that they produce liver injury through different etiological mechanisms, with LCA causing what appears to be more direct hepatocellular injury. nih.gov
Metabolic and Longevity Research in Model Organisms
No specific studies on the role of this compound in metabolic and longevity research in model organisms were identified in the literature.
Impact on Lifespan and Physical Performance (e.g., C. elegans, Drosophila melanogaster)
There is no available research on the specific impact of this compound on the lifespan and physical performance of model organisms like C. elegans and Drosophila melanogaster. However, the parent compound, lithocholic acid (LCA), has been shown to extend the lifespan of both C. elegans and Drosophila melanogaster. lifespan.ionih.gov In fruit flies, supplementation with LCA resulted in a significant increase in mean, median, and maximum lifespan. nih.gov
Immunomodulatory Effects (e.g., TH1 lymphocyte activation by parent LCA)
The immunomodulatory effects of the parent compound, lithocholic acid (LCA), have been investigated, particularly its role in T-helper 1 (Th1) lymphocyte activation. Studies have shown that unconjugated LCA can impede Th1 activation. nih.gov This inhibitory effect is observed at physiologically relevant concentrations and is characterized by several key mechanisms. nih.gov
LCA treatment has been found to:
Decrease the production of Th1 cytokines: The secretion of key Th1 cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), is reduced in the presence of LCA. mdpi.comfrontiersin.org
Downregulate Th1-associated genes: The expression of genes crucial for Th1 differentiation and function, including T-bet, STAT1, and STAT4, is decreased. mdpi.comfrontiersin.org
Inhibit STAT1 phosphorylation: LCA has been shown to reduce the phosphorylation of STAT1α/β, a critical step in the Th1 differentiation pathway. mdpi.comfrontiersin.org
These effects are believed to be mediated, at least in part, through the Vitamin D receptor (VDR), as LCA is a known VDR agonist. nih.gov By activating VDR, LCA can control adaptive immune responses by inhibiting Th1 activation. nih.gov
| Effect of Lithocholic Acid (LCA) on Th1 Lymphocyte Activation | Finding | References |
| Cytokine Production | Decreased production of IFNγ and TNFα. | mdpi.com, frontiersin.org |
| Gene Expression | Decreased expression of Th1-associated genes (T-bet, STAT1, STAT4). | mdpi.com, frontiersin.org |
| Signaling Pathway | Decreased phosphorylation of STAT1α/β. | mdpi.com, frontiersin.org |
| Mechanism of Action | Mediated through the Vitamin D Receptor (VDR). | nih.gov |
Structure Activity Relationship Sar Studies of Lithocholic Acid Methyl Ester Derivatives
Impact of Methyl Ester Moiety on Bioactivity
The methyl ester form of lithocholic acid serves as a key intermediate in the synthesis of various derivatives. While the esterification of the C-24 carboxylic acid is often a strategic step for further chemical transformations, this modification itself can influence the biological profile of the parent compound. For instance, in the context of Vitamin D Receptor (VDR) activation, methyl esterification of lithocholic acid acetate (B1210297) was found to decrease its activity compared to the free carboxylic acid form. This suggests that the free carboxyl group may be important for optimal interaction with the VDR ligand-binding pocket.
However, the primary role of the methyl ester in SAR studies is often as a protected precursor, enabling selective modifications at other positions of the steroid nucleus or the side chain. The subsequent hydrolysis of the methyl ester to the free acid or its conversion to other functional groups, such as amides, is a common strategy to generate a diverse library of compounds for biological evaluation. The presence of the methyl ester can alter the lipophilicity of the molecule, which in turn can affect its membrane permeability and cellular uptake, thereby indirectly influencing its bioactivity.
Influence of Linkage Type (Ester vs. Amide) on Cytotoxicity
The nature of the chemical linkage used to connect lithocholic acid to other molecular fragments is a critical determinant of the resulting derivative's cytotoxicity. A direct comparison between an ester and an amide linkage in a lithocholic acid-piperidine conjugate revealed a significant difference in their cytotoxic effects against colon cancer cell lines.
The study demonstrated that the ester-linked derivative (LCA-PIP1) was more effective in inducing cytotoxicity than its amide-linked counterpart. nih.gov This enhanced activity of the ester derivative is hypothesized to be due to the easier cleavage of the ester bond within the cellular environment, leading to the release of the active cytotoxic species. nih.gov Amide bonds are generally more stable to hydrolysis than ester bonds, which could result in lower bioavailability of the active component from the amide conjugate. nih.gov
Conversely, numerous studies have explored the synthesis and biological activities of various lithocholic acid amides, highlighting their potential as therapeutic agents. For example, a series of 3-oxo-lithocholic acid amidates were synthesized and evaluated as modulators of the nuclear receptor RORγt, with some compounds showing potent inhibitory activity. rsc.org Furthermore, other lithocholic acid amide derivatives have been investigated as Vitamin D Receptor agonists, demonstrating that the amide linkage is compatible with potent biological activity. researchgate.netnih.gov These findings suggest that while the lability of the ester linkage can be advantageous for prodrug-like strategies aimed at releasing a cytotoxic agent, the stable amide linkage is well-suited for derivatives where the entire molecule is the active pharmacophore.
| Compound | Linkage Type | Relative Cytotoxicity in Colon Cancer Cell Lines |
|---|---|---|
| LCA-PIP1 | Ester | More effective |
| LCA-PIP1 Amide Derivative | Amide | Less effective |
Stereochemical Configuration Effects on Biological Activity
The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a fundamental factor governing its interaction with biological targets such as enzymes and receptors. ankara.edu.trnih.govnih.govijpsjournal.commdpi.com The rigid steroid nucleus of lithocholic acid contains multiple chiral centers, and alterations in the stereochemical configuration at any of these centers can lead to dramatic changes in biological activity.
While specific studies on the stereoisomers of lithocholic acid methyl ester are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, the orientation of hydroxyl groups on the steroid backbone is known to be critical for the activity of bile acids as signaling molecules. The natural 3α-hydroxy configuration of lithocholic acid is crucial for its recognition by various nuclear receptors. Epimerization to the 3β-hydroxy ("iso") form can significantly alter its biological profile. nih.gov
The synthesis of all eight theoretically possible stereoisomers of 3,6,7-trihydroxy-5β-cholanic acids, which are structurally related to lithocholic acid, underscores the feasibility and importance of exploring the stereochemical space of bile acid derivatives. nih.gov It is highly probable that different stereoisomers of this compound and its derivatives would exhibit distinct biological activities, including differences in receptor binding affinity, metabolic stability, and cytotoxicity. This is because biological systems are inherently chiral, and stereoisomers can be perceived as entirely different molecules by their protein targets. ankara.edu.trijpsjournal.com
Modifications of the Side Chain and Their Functional Consequences
The aliphatic side chain of lithocholic acid terminating in a carboxylic acid (or its methyl ester) is a prime target for chemical modification to alter the molecule's physicochemical properties and biological activity. Research has shown that even subtle changes to the side chain can have profound functional consequences.
One area of focus has been to improve the hydrophilicity of the highly hydrophobic lithocholic acid to potentially reduce off-target effects and enhance its drug-like properties. A novel strategy involved introducing a polar oxygen atom into the side chain of LCA. researchgate.net In this study, the carboxylic acid group was either retained or replaced with a diol or a vinyl group. The derivatives with the retained carboxylic acid or a diol group showed improved hydrophilic properties and maintained similar potency and efficacy as TGR5 agonists compared to the parent lithocholic acid. researchgate.net
Computational modeling suggested that these modified side chains could form more extensive hydrogen bond networks with the Takeda G protein-coupled receptor 5 (TGR5). researchgate.net In contrast, the derivative with a vinyl group, which is more hydrophobic, exhibited poor activity. This highlights the importance of the hydrophilic nature of the side chain for effective interaction with TGR5.
| Modification | Resulting Functional Group | Effect on Hydrophilicity | TGR5 Agonist Activity |
|---|---|---|---|
| Introduction of oxygen atom, retention of carboxylic acid | Carboxylic Acid | Improved | Similar to LCA |
| Introduction of oxygen atom, replacement of carboxylic acid | Diol | Improved | Similar to LCA |
| Introduction of oxygen atom, replacement of carboxylic acid | Vinyl | Decreased | Poor |
Design and Synthesis of Novel Scaffolds for Enhanced Activity
Building upon the foundational SAR of lithocholic acid, researchers have designed and synthesized novel scaffolds to enhance specific biological activities, particularly anticancer effects. These efforts often involve conjugating lithocholic acid to various chemical entities to create hybrid molecules with improved potency and selectivity.
One approach has been the synthesis of lithocholic acid-based amphiphiles. By introducing a charged head group, such as piperidine (B6355638), to the lithocholic acid scaffold, a derivative with significantly enhanced cytotoxicity against colon cancer cells was created. nih.gov This novel scaffold, LCA-PIP1, was found to be approximately 10 times more cytotoxic than its precursor and was shown to induce apoptosis. nih.gov
Another strategy involves the synthesis of ionic compounds derived from this compound. A series of previously undescribed pyrazole (B372694) ionic compounds were synthesized and demonstrated promising antitumor activity. mdpi.com These compounds were shown to exert their effects through mitochondrial oxidation and phosphorylation processes. mdpi.com The design of these novel scaffolds leverages the inherent biological activity of the lithocholic acid core while introducing new functionalities that can lead to enhanced therapeutic properties. These studies underscore the versatility of this compound as a starting material for the development of new and more effective therapeutic agents.
Analytical Methodologies in Research Applications
Chromatographic Separation Techniques
Chromatographic methods are the cornerstone of lithocholic acid methyl ester analysis, providing the means to separate it from other related bile acids and interfering substances. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most widely utilized techniques in this field.
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and extensively used method for the analysis of bile acids, including lithocholic acid. d-nb.infonih.gov This technique is favored for its high resolving power and sensitivity, which allows for both the identification and precise measurement of the compound. nih.gov For successful GC-MS analysis, the inherent low volatility of bile acids necessitates a chemical modification step known as derivatization. gcms.cznih.gov The formation of methyl esters is a common initial step in this process, which is then typically followed by the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers to enhance thermal stability and volatility. d-nb.infogcms.cz
The conversion of bile acids into their methyl ester-trimethylsilyl (ME-TMS) ether derivatives is a well-established protocol for GC-MS analysis. d-nb.info This derivatization is often a two-step process. First, the carboxylic acid group is esterified to form the methyl ester. nih.gov Subsequently, the hydroxyl groups are silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). gcms.czresearchgate.net These ME-TMS derivatives are significantly more volatile and less polar than the original bile acids, making them suitable for separation on a GC column. gcms.cz The mass spectrometer then detects these derivatives, providing characteristic fragmentation patterns that are essential for both qualitative identification and quantitative analysis. nih.gov
| Derivatization Step | Reagent Example(s) | Purpose |
| Esterification | Methanolic HCl, Acetyl-chloride and methanol (B129727) | Converts the carboxylic acid group to a methyl ester, increasing volatility. nih.govnih.gov |
| Silylation | BSTFA, TMCS | Converts hydroxyl groups to trimethylsilyl ethers, further increasing volatility and thermal stability. gcms.czresearchgate.net |
The GC-MS analysis of bile acids as their ME-TMS derivatives is frequently applied to a variety of biological samples. In fecal analysis, this method is critical for investigating the metabolic activities of the gut microbiota and their impact on host health. nih.gov For example, the profiling of fecal bile acids, including lithocholic acid, can provide insights into the etiology of diseases such as colorectal cancer. nih.gov A simplified method for fecal bile acid determination involves direct extraction with ethanol, purification, and subsequent GC-MS analysis, where lithocholic acid is often found as a major free bile acid. nih.gov
In serum, GC-MS is a valuable tool for studying the enterohepatic circulation of bile acids and for the diagnosis and monitoring of liver diseases. d-nb.info The quantitative analysis of serum bile acids, including lithocholic acid, typically involves extraction, enzymatic hydrolysis of conjugated forms, derivatization to ME-TMS ethers, and finally, GC-MS analysis. d-nb.info The method can be validated for parameters such as detection limit, linearity, precision, and accuracy to ensure reliable results in a clinical research setting. d-nb.info
High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and analysis of bile acids. frontiersin.orgresearchgate.net It can separate a wide array of bile acid species, including this compound, often with high resolution. lcms.cz HPLC offers advantages in analyzing less volatile and thermally unstable compounds without the need for derivatization, although derivatization can be used to enhance detection.
A significant challenge in the HPLC analysis of bile acids is their lack of a strong native chromophore, which limits the sensitivity of UV detection. frontiersin.org To overcome this, fluorescent derivatization is a commonly employed strategy to dramatically improve detection limits. nih.govnih.gov This involves reacting the bile acids with a fluorescent labeling reagent to produce highly fluorescent derivatives. nih.gov For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a pre-chromatographic fluorescent labeling reagent for the HPLC analysis of bile acids. nih.govnih.gov The resulting fluorescent esters can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector, allowing for the quantification of bile acids in the picomole range. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
Spectroscopic and Computational Approaches
Beyond chromatographic techniques, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy play a role in the structural elucidation of bile acids and their derivatives. frontiersin.orgnih.gov Computational methods can also be applied to predict chromatographic retention times and mass spectral fragmentation patterns, which can aid in method development and the identification of unknown metabolites.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural confirmation and analysis of this compound. These techniques provide detailed information about the molecular framework and mass, ensuring the identity and purity of the compound in research settings.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy allows for the precise determination of the chemical structure of this compound by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the proton environment. Key characteristic signals include those for the methyl ester group, the steroid nucleus methyl groups, and the proton attached to the carbon bearing the hydroxyl group. nih.govhoustonmethodist.orgresearchgate.net ¹³C NMR complements this by identifying each unique carbon atom in the structure, including the carbonyl carbon of the ester and the carbons of the steroid backbone. nih.gov The combination of one- and two-dimensional NMR experiments allows for unambiguous assignment of all signals, confirming the stereochemistry of the molecule. nih.govhoustonmethodist.org
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)
| Proton Type | Expected Chemical Shift (ppm) |
|---|---|
| Ester Methyl (-OCH₃) | ~3.67 |
| C-18 Methyl (-CH₃) | ~0.65 |
| C-19 Methyl (-CH₃) | ~0.92 |
| C-21 Methyl (-CH₃) | ~0.93 |
| C-3 Proton (-CHOH) | ~3.60 |
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. When coupled with techniques like Gas-Liquid Chromatography (GLC-MS), it also serves as a powerful quantitative tool. researchgate.net In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak confirms its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides structural information that acts as a molecular fingerprint. chemguide.co.uk Common fragmentation patterns for esters include the loss of the alkoxy group or parts of the alkyl chain. libretexts.orgyoutube.com In the analysis of bile acids, derivatization to methyl esters is a common strategy to improve volatility for gas chromatography. researchgate.net Studies using GLC-MS on bile acid methyl ester acetates have identified characteristic ions that are used for selected ion monitoring (SIM) analysis, a technique that enhances sensitivity and specificity. researchgate.net For the parent compound, lithocholic acid, characteristic ions of m/z 372 and 257 have been identified. researchgate.net
Interactive Data Table: Key Mass Spectrometry Ions for Bile Acid Analysis
| Compound (Derivative) | Characteristic Ion (m/z) | Significance |
|---|---|---|
| Lithocholic Acid | 372 | Molecular Ion (or related fragment) researchgate.net |
| Lithocholic Acid | 257 | Characteristic Fragment researchgate.net |
| 3-hydroxy-5-cholenoic acid | 370 | Characteristic Fragment researchgate.net |
| 3-hydroxy-5-cholenoic acid | 249 | Characteristic Fragment researchgate.net |
Computational Modeling for Pharmacokinetic Prediction
In modern pharmaceutical research, in silico methods are increasingly used to predict the pharmacokinetic properties of molecules before extensive laboratory testing. These computational models estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound like this compound. researchgate.netmdpi.com
Physiology-Based Pharmacokinetic (PBPK) modeling and Quantitative Structure-Activity Relationship (QSAR) models are two prominent computational approaches. nih.govnih.gov PBPK models use mathematical descriptions of physiological processes to simulate the fate of a compound within an organism, accounting for its enterohepatic circulation, which is particularly relevant for bile acids. nih.govtue.nl QSAR models establish a correlation between the physicochemical properties of a molecule (derived from its structure) and its biological activity or pharmacokinetic behavior. nih.govnih.gov
For bile acid derivatives, these models can predict key parameters such as aqueous solubility, membrane permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for interaction with drug transporters. nih.govfrontiersin.org By simulating these properties, researchers can forecast a compound's bioavailability and disposition in vivo, guiding further experimental design. nih.gov While specific PBPK models for this compound are part of broader research into bile acid metabolism, the methodologies provide a robust framework for predicting its behavior. nih.govmdpi.com
Interactive Data Table: Pharmacokinetic Parameters Predicted by Computational Models
| ADME Parameter | Description | Importance in Research |
|---|---|---|
| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water. | Crucial for absorption from the gastrointestinal tract. |
| Lipophilicity (LogP) | Measures the compound's affinity for fatty environments versus aqueous ones. | Influences membrane permeability, protein binding, and distribution. |
| Human Intestinal Absorption (HIA) | Estimates the percentage of the compound absorbed from the gut into the bloodstream. | Key indicator of oral bioavailability. |
| Caco-2 Permeability | Predicts the rate of passage across the intestinal epithelial cell barrier. | An in silico surrogate for intestinal absorption. |
| Plasma Protein Binding (%PPB) | Estimates the extent to which a compound binds to proteins in the blood. | Affects the free concentration of the compound available to exert biological effects. |
Future Research Directions and Translational Perspectives
Further Elucidation of Molecular Mechanisms
Future research must focus on delineating the precise molecular interactions of lithocholic acid methyl ester. While the parent compound, lithocholic acid, is known to interact with several nuclear receptors, the influence of methyl esterification on these interactions is not fully understood.
Key research questions include:
Receptor Binding Affinity: Quantitative studies are needed to compare the binding affinity of this compound with that of LCA for key nuclear receptors such as the Vitamin D Receptor (VDR), Pregnane (B1235032) X Receptor (PXR), and Farnesoid X Receptor (FXR). selleckchem.com LCA is a known agonist for these receptors, which are crucial for regulating bile acid homeostasis and detoxification. selleckchem.com It directly binds to VDR with a Ki of 29μM. selleckchem.com Understanding how the methyl ester group affects binding could reveal opportunities for developing more selective receptor modulators.
Membrane Interaction: Studies on methylated lithocholic acid (Me-LCA) have shown that, unlike LCA which can disrupt plasma membranes, Me-LCA does not perturb the lipid bilayer and localizes in the fluid phase of the membrane. nih.gov Further investigation is required to confirm if this compound behaves similarly, which could imply a different mechanism of cellular uptake and reduced cytotoxicity compared to LCA. nih.gov
Enzyme Inhibition: LCA and its derivatives have been shown to inhibit mammalian DNA polymerase β, a key enzyme in base-excision repair of DNA lesions. nih.gov The inhibition by LCA is competitive with the substrate dTTP, with a Ki value of 10 μM. nih.gov It is critical to determine if this compound retains this inhibitory activity, which has implications for its potential role in carcinogenesis.
Signal Transduction: LCA has been found to bind to the membrane enzyme NAPE-PLD, which is involved in the synthesis of lipid signaling molecules like anandamide. wikipedia.org This suggests a role for LCA in the crosstalk between bile acid and lipid amide signaling pathways. wikipedia.org Research should explore whether this compound can also modulate this pathway.
Development of New this compound Derivatives
This compound serves as a valuable starting material for the synthesis of novel derivatives with improved therapeutic properties, such as enhanced efficacy, better target selectivity, and improved hydrophilicity to reduce off-target effects. mdpi.comnih.gov
Strategies for Derivative Development:
Dimerization: Ester-linked dimers of lithocholic acid have been synthesized using methyl lithocholate as a precursor. nih.gov For instance, condensation of methyl lithocholate with 3-oxo-5β-cholan-24-oic acid yields an ester-linked dimer. nih.gov These larger molecules could have unique receptor interaction profiles and pharmacokinetic properties.
Side-Chain Modification: A primary strategy involves introducing polar groups into the side chain of LCA to improve hydrophilicity. mdpi.com This approach aims to limit intestinal permeability and reduce the systemic side effects associated with hydrophobic bile acids. mdpi.comnih.gov
Core Structure Modification: The steroid scaffold can be modified to create new derivatives. For example, 7-Oxothis compound has been used as a starting material to synthesize (E)-7-Ethylidene-lithocholic Acid (7-ELCA), a potent dual Farnesoid X Receptor (FXR) antagonist and GPBAR1 agonist. frontiersin.org
Novel Synthesis Routes: Optimized synthetic routes using methyl ester intermediates can improve the yield and purity of LCA and its derivatives. For example, the hydrogenation of 3-oxo-4,22-diene-5β-cholanoic acid-24 methyl ester is a key step in a high-yield synthesis of LCA from plant-sourced materials. nih.govacs.org
| Starting Material | Synthetic Strategy | Resulting Derivative Class | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Methyl lithocholate | Condensation and Dimerization | Ester-linked dimers | Modulation of nuclear receptors | nih.gov |
| 7-Oxothis compound | Core Modification (Wittig reaction) | 7-substituted derivatives (e.g., 7-ELCA) | FXR antagonists / GPBAR1 agonists | frontiersin.org |
| 3-oxo-4,22-diene-5β-cholanoic acid-24 methyl ester | Catalytic Hydrogenation | Stereochemically pure LCA | Precursor for various therapeutics | nih.govacs.org |
Advanced Preclinical Efficacy Studies
Translating this compound and its derivatives into clinical use requires a robust pipeline of preclinical efficacy studies. nuvisan.com These studies should utilize clinically relevant animal models to evaluate the therapeutic potential of these compounds. nih.gov
Future Preclinical Research Should Focus On:
Oncology: Building on in vitro findings that LCA selectively kills neuroblastoma cells while sparing normal neurons, future studies should employ in vivo models. nih.gov This includes xenograft models where human neuroblastoma, breast cancer, or glioma cells are implanted into immunocompromised mice to assess the anti-tumor efficacy of this compound and its derivatives. nih.gov
Hepatology: LCA is used to induce cholestatic liver injury in mice, providing a valuable model to test hepatoprotective agents. frontiersin.org New derivatives of this compound should be tested in this model to see if they can ameliorate liver injury, reduce inflammation, and restore bile acid homeostasis.
Neuroprotection: Given the link between LCA and neurodegenerative diseases, preclinical studies using models of Alzheimer's or Parkinson's disease are warranted. nih.govnih.gov For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease could be used to evaluate whether derivatives can prevent the loss of dopaminergic neurons. nih.gov
Exploration of Specific Disease Models (e.g., Neurodegeneration, Metabolic Disorders)
The exploration of this compound in specific disease models is crucial for identifying its therapeutic potential and understanding its pathological roles.
Neurodegenerative Disorders:
Alzheimer's Disease (AD): Studies have found significantly elevated plasma levels of LCA in AD patients compared to healthy controls. nih.govd-nb.inforesearchgate.net Furthermore, higher brain concentrations of LCA have been detected in APP/PS1 mouse models of AD. researchgate.net These findings position LCA as a potential biomarker and therapeutic target. Future research should investigate whether this compound or its derivatives can modulate the pathways disrupted by high LCA levels in the brain, potentially by examining effects on amyloid-β plaque formation or neuroinflammation in AD mouse models. nih.gov
Neuroblastoma: Preliminary research indicates that LCA is selectively cytotoxic to various malignant cell types, including neuroblastoma cells, at physiologically relevant concentrations. wikipedia.orgnih.gov This selective action presents a promising avenue for developing targeted cancer therapies based on the lithocholic acid scaffold.
Metabolic Disorders:
Cholestasis: LCA is a well-established agent for inducing experimental cholestasis in rodents. frontiersin.org This model is critical for studying the mechanisms of liver injury in cholestatic diseases and for testing new therapies. The LCA-induced model shows a metabolic phenotype similar to that of primary biliary cirrhosis (PBC) in humans, particularly concerning the bile acid profile and lipid metabolism. frontiersin.orgnih.gov
Lipid Metabolism: LCA exposure disrupts the homeostasis of phospholipids and sphingolipids, leading to decreased serum lysophosphatidylcholine (B164491) (LPC) and increased hepatic ceramide levels. nih.gov These changes are linked to mitochondrial dysfunction. nih.gov Investigating whether this compound can mitigate these disruptions could open therapeutic avenues for metabolic disorders characterized by lipotoxicity.
| Disease Area | Model/Finding | Relevance of Lithocholic Acid (LCA) | Future Direction for LCA Methyl Ester | Reference |
|---|---|---|---|---|
| Alzheimer's Disease | Human plasma analysis; APP/PS1 mouse model | Elevated levels in plasma and brain; potential biomarker | Test derivatives for neuroprotective effects in AD models | d-nb.inforesearchgate.netresearchgate.net |
| Neuroblastoma | In vitro cancer cell lines | Selectively kills neuroblastoma cells | Evaluate anti-tumor efficacy in vivo | nih.gov |
| Cholestasis | LCA-induced mouse model | Induces cholestatic liver injury, mimicking human PBC | Develop derivatives that protect against LCA-induced toxicity | frontiersin.orgnih.gov |
| Metabolic Syndrome | Lipidomic/Metabolomic studies | Disrupts phospholipid/sphingolipid homeostasis | Assess ability to restore lipid balance | nih.gov |
Integration with Systems Biology Approaches (e.g., Lipidomics, Metabolomics)
Systems biology provides a powerful framework for understanding the complex effects of this compound by integrating multi-omics data. ed.ac.ukresearchgate.net Techniques like metabolomics and lipidomics can generate comprehensive profiles of small molecules in biological systems, offering insights into metabolic pathways affected by the compound. youtube.com
Metabolomic and Lipidomic Profiling: Integrated lipidomics and metabolomics have been successfully used to characterize the metabolic disturbances in LCA-induced cholestasis models. frontiersin.orgnih.gov These studies revealed significant alterations in the bile acid profile, accumulation of ceramides and acylcarnitines, and disruptions in triglyceride metabolism. frontiersin.orgnih.gov Applying these techniques to studies of this compound will be essential to understand its distinct metabolic signature and mechanism of action.
Biomarker Discovery: Global metabolomic analyses can identify novel biomarkers associated with exposure to or treatment with this compound. For example, specific species of lysophosphatidylcholine (LPC) were identified as potential biomarkers for biliary injury in response to LCA. nih.gov Similar approaches can be used to monitor the efficacy and potential off-target effects of new derivatives in preclinical and clinical settings.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for novel treatments for a range of challenging diseases.
Q & A
Q. What are the standard synthetic routes for preparing lithocholic acid methyl ester and its derivatives, and how do reaction conditions influence yields?
this compound derivatives (e.g., 7-keto, 12-keto, or sulfated forms) are typically synthesized via esterification of lithocholic acid using methanol under acidic or alkaline conditions. For example, click chemistry under microwave irradiation (100°C, 5 minutes) with Cu-Al catalysts achieves high yields (~93%) for conjugates like triazole-linked derivatives . Key factors include solvent choice (e.g., ethanol or acetone for solvolysis), catalyst type, and reaction time. Thin-layer chromatography (TLC) with systems like butanol-acetic acid-water is commonly used to monitor reaction progress .
Q. What analytical methods are critical for studying this compound metabolism in biological systems?
Radiolabeled tracing (e.g., lithocholic acid-24-) combined with TLC and autoradiography identifies polar metabolites like 3α-sulfate esters in bile . Solvolysis (acidified acetone, 1–3 days) followed by hydrolysis (methanolic KOH) isolates unconjugated forms. High-performance liquid chromatography (HPLC) with UV/Vis or MS detection quantifies metabolites .
Advanced Research Questions
Q. How do structural modifications (e.g., keto groups, esterification) alter the biological activity or toxicity of this compound?
Structure-activity relationship (SAR) studies reveal that lipophilic modifications (e.g., 7-keto or 12-keto groups) enhance binding to receptors like EphA2, while polar groups (e.g., sulfate esters) reduce toxicity by increasing solubility. For example, 11-oxo-12S-hydroxy derivatives show altered interactions in bile acid transporters . Computational docking and molecular dynamics simulations predict binding affinities, validated via competitive assays .
Q. What advanced spectroscopic techniques characterize the conformational behavior of this compound derivatives?
Raman spectroscopy identifies stable conformers (e.g., monoester vs. diester forms) by correlating experimental vibrational bands with density functional theory (DFT) predictions. For artificial receptor design, this method distinguishes between rigid (steroid core) and flexible (ester side chains) regions . Nuclear magnetic resonance (NMR) - and -analysis further resolves substituent effects on ring conformation .
Q. How can this compound be utilized in supramolecular chemistry or material science?
The rigid steroid core and chiral hydroxyl groups enable applications in host-guest systems . For instance, cross-metathesis with Grubbs’ catalyst generates head-to-head dimers via terminal olefin coupling, creating linear frameworks for molecular recognition . This compound derivatives also serve as templates for polymer networks, such as hydrogels formed via hydrosilylation of triglycerides .
Q. What strategies resolve contradictions in experimental data for this compound derivatives (e.g., conflicting bioactivity reports)?
- Method standardization : Ensure consistent reaction conditions (e.g., solvolysis pH, temperature) across studies .
- Orthogonal validation : Combine TLC, MS, and NMR to confirm metabolite identity .
- Computational modeling : Use SAR to rationalize divergent bioactivity (e.g., EphA2 binding vs. cytotoxicity) .
Methodological Guidelines
Q. How should researchers design experiments to study bile acid ester interactions with gut microbiota?
- In vitro models : Co-culture this compound with human fecal microbiota under anaerobic conditions.
- Metabolomics : Use LC-MS/MS to track ester hydrolysis and secondary bile acid formation .
- 16S rRNA sequencing : Corclude microbial diversity shifts with ester metabolism pathways .
Q. What protocols ensure reproducibility in synthesizing this compound conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
